endo-BCN-PEG4-PFP ester
Overview
Description
“endo-BCN-PEG4-PFP ester” is a click chemistry reagent containing a PFP ester and a BCN group . PFP esters have similar applications as the NHS esters, but are more stable in aqueous solution . They can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .
Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG4-PFP ester” is C28H34F5NO8 . The InChI string is InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) .Chemical Reactions Analysis
The BCN group in “endo-BCN-PEG4-PFP ester” can react with azide-tagged biomolecules . This reaction is part of a larger class of reactions known as click chemistry .Physical And Chemical Properties Analysis
The molecular weight of “endo-BCN-PEG4-PFP ester” is 607.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 20 .Scientific Research Applications
Protein Labeling
“endo-BCN-PEG4-PFP ester” can be used to label the primary amines (-NH2) of proteins . This is particularly useful in studying protein function, structure, and interactions.
Oligonucleotide Labeling
This compound can also be used to label amine-modified oligonucleotides . This allows for the detection and quantification of these molecules in various biological systems.
Stability in Aqueous Solutions
PFP esters, such as “endo-BCN-PEG4-PFP ester”, are more stable in aqueous solutions compared to NHS esters . This makes them suitable for use in biological experiments that require water-based environments.
Click Chemistry Applications
The BCN group present in “endo-BCN-PEG4-PFP ester” can react with azide-tagged biomolecules . This is a key feature in click chemistry, a powerful tool for bioconjugation, material science, and drug discovery.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in “endo-BCN-PEG4-PFP ester” increases solubility in aqueous media . This property is beneficial in a variety of biological and chemical applications where solubility can be a limiting factor.
Non-Cleavable Linker
“endo-BCN-PEG4-PFP ester” acts as a non-cleavable linker . This characteristic is important in the development of stable bioconjugates, such as antibody-drug conjugates (ADCs), where the release of the drug in its active form is not desired until it reaches the target site.
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG4-PFP ester are biomolecules containing azide groups and primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
endo-BCN-PEG4-PFP ester is a click chemistry reagent containing a PFP ester and a BCN group . The BCN group in the compound is reactive with azide-tagged molecules . PFP esters, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The compound operates within the framework of click chemistry, a type of chemical reaction designed for the efficient and selective synthesis of molecular constructs . The BCN group in the compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms the basis of the compound’s interaction with its targets.
Pharmacokinetics
The pharmacokinetic properties of endo-BCN-PEG4-PFP ester are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of endo-BCN-PEG4-PFP ester is the labeling of the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This labeling allows for the tracking and study of these molecules in various biochemical and biological processes.
Action Environment
The action of endo-BCN-PEG4-PFP ester is influenced by environmental factors. For instance, PFP esters are more stable in aqueous solution compared to NHS esters . This stability can influence the compound’s action, efficacy, and stability. Furthermore, the compound’s solubility in aqueous media can be increased by the hydrophilic PEG spacer , which can also impact its action and efficacy.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBZFLVGZRZGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F5NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG4-PFP ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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